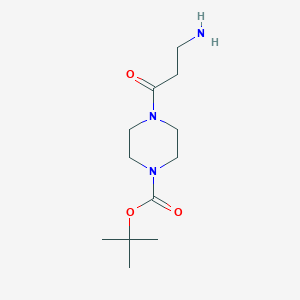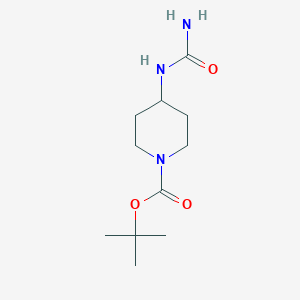
tert-ブチル 4-(3-アミノプロパノイル)ピペラジン-1-カルボキシレート
概要
説明
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₅N₃O₂. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and organic synthesis. This compound features a tert-butyl group, an aminopropanoyl group, and a piperazine ring, making it a valuable intermediate in chemical research and industrial applications.
科学的研究の応用
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with 3-aminopropanoic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Substituted piperazines and other derivatives.
類似化合物との比較
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as:
Piperazine: A simple cyclic amine used in various applications.
N-tert-butyl-piperazine: A derivative with a tert-butyl group attached to the nitrogen atom of piperazine.
4-(3-aminopropyl)piperazine-1-carboxylate: A closely related compound with a different alkyl chain length.
Uniqueness: What sets tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate apart is its specific combination of functional groups, which provides unique chemical properties and reactivity compared to other piperazine derivatives.
特性
IUPAC Name |
tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGDVAEJBSATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)

![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)

![N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1518779.png)


![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)


![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)
![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)
